6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one
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Overview
Description
6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one is an organic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceutical and biological compounds . The structure of this compound includes a cyclopentane ring fused to a pyridine ring, with an amino group at the 6th position and a ketone group at the 7th position.
Preparation Methods
The synthesis of 6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one can be achieved through various methods. One common method involves the hydrogenation of 7-oxacyclohepta[b]pyridine . Another method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction involves several steps, including the formation of cyanothioacetamide, Knoevenagel condensation with aldehydes, Stork alkylation with enamine, and intramolecular cyclotransamination .
Chemical Reactions Analysis
6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant . The compound can also participate in substitution reactions with alkylating agents, leading to the formation of various derivatives .
Scientific Research Applications
6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one has several scientific research applications. It is used as an intermediate in the synthesis of pharmaceutical compounds, including those with hypoglycemic activity, calcium channel antagonists, fluorescent probes, and protein kinase inhibitors . Additionally, it has been employed as a novel inhibitor for carbon steel corrosion in acidic environments . The compound’s ability to form stable adsorption films on metal surfaces makes it valuable in industrial applications for corrosion protection .
Mechanism of Action
The mechanism of action of 6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one involves its interaction with various molecular targets and pathways. For example, its derivatives have been found to inhibit protein kinase FGFR1, which plays a crucial role in cell signaling and growth . The compound’s ability to form stable complexes with metal surfaces through chemisorption and physisorption also contributes to its effectiveness as a corrosion inhibitor .
Comparison with Similar Compounds
6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one can be compared with other cyclopenta[b]pyridine derivatives, such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile and 2,3-cyclopentenopyridine . These compounds share similar structural features but differ in their functional groups and biological activities. For instance, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is known for its application as a corrosion inhibitor, while 2,3-cyclopentenopyridine is used in the synthesis of pharmaceutical intermediates . The unique combination of an amino group and a ketone group in this compound distinguishes it from other similar compounds and contributes to its specific biological activities and applications.
Properties
Molecular Formula |
C8H8N2O |
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Molecular Weight |
148.16 g/mol |
IUPAC Name |
6-amino-5,6-dihydrocyclopenta[b]pyridin-7-one |
InChI |
InChI=1S/C8H8N2O/c9-6-4-5-2-1-3-10-7(5)8(6)11/h1-3,6H,4,9H2 |
InChI Key |
ZJLPVFCGRUAEIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C=CC=N2)N |
Origin of Product |
United States |
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